molecular formula C15H15N3 B2874373 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine CAS No. 724438-59-9

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine

Cat. No.: B2874373
CAS No.: 724438-59-9
M. Wt: 237.306
InChI Key: KYAMGLJRCGOEHV-UHFFFAOYSA-N
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Description

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core substituted with a phenyl group at the 1-position and an ethanamine chain at the 3-position. Its solid-state properties have been extensively studied, including polymorphism and crystallization behavior in various solvents. The nitrate salt of this compound has been synthesized to investigate its physicochemical stability and intermolecular interactions via Hirshfeld Surface and Energy Framework analyses .

Properties

IUPAC Name

2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-9-14-17-15(12-6-2-1-3-7-12)13-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMGLJRCGOEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and subsequent oxygenation to afford the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and gold-catalyzed processes suggests that scalable methods could be developed based on these laboratory techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include gold catalysts, terminal alkynes, glyoxals, and various oxidizing agents. Reaction conditions often involve mild temperatures and air atmosphere to facilitate the oxidation processes .

Major Products

The major products formed from these reactions include α-hydroxyl ketones and various substituted imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine involves its interaction with various molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine core allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific molecular targets and pathways are still under investigation, but its structure suggests it could interact with γ-aminobutyric acid receptors and other biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[1,5-a]pyridine Family

3-Phenylimidazo[1,5-a]pyridin-1-amine
  • Molecular Formula : C₁₃H₁₁N₃
  • Substituents : Phenyl group at the 3-position, amine at the 1-position.
  • Key Differences: The substitution pattern reverses the positions of the phenyl and amine groups compared to the target compound. This positional isomerism may influence electronic properties and binding affinities in biological systems. No salt forms or polymorphism data are reported for this analog .
1-Amino-3-alkylimidazo[1,5-a]pyridines
  • General Structure : Alkyl groups (e.g., methyl, ethyl) at the 3-position, amine at the 1-position.
  • Synthesis : Prepared via nucleophilic substitution or cyclization reactions (e.g., Scheme 3.15 in ).

Pyrazolo[1,5-a]pyridine Derivatives

2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine Dihydrochloride
  • Molecular Formula : C₉H₁₅N₃·2HCl
  • Substituents : Ethanamine chain at the 3-position of a pyrazolo[1,5-a]pyridine core.
  • The dihydrochloride salt enhances solubility compared to the free base form of the target compound .
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine
  • Molecular Formula : C₉H₁₅N₃
  • Substituents : Saturated pyridine ring (4H,5H,6H,7H) with an ethanamine chain.
  • Key Differences : Saturation of the pyridine ring increases flexibility and may improve metabolic stability but reduces π-π stacking interactions critical for crystal packing .

Salt Forms and Polymorphism

  • Target Compound Nitrate Salt : Exhibits distinct crystal packing interactions compared to the free base, as analyzed via Hirshfeld Surface methodology. The nitrate ion participates in strong hydrogen bonds, enhancing lattice stability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Salt Form Key Properties
2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine C₁₅H₁₄N₃ 236.30 Imidazo[1,5-a]pyridine 1-Ph, 3-CH₂CH₂NH₂ Nitrate Polymorphic, stable crystal packing
3-Phenylimidazo[1,5-a]pyridin-1-amine C₁₃H₁₁N₃ 209.25 Imidazo[1,5-a]pyridine 3-Ph, 1-NH₂ None reported Positional isomerism
2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride C₉H₁₅N₃·2HCl 238.16 Pyrazolo[1,5-a]pyridine 3-CH₂CH₂NH₂ Dihydrochloride High solubility
2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine C₉H₁₅N₃ 165.24 Saturated pyrazolo 3-CH₂CH₂NH₂ None reported Flexible, metabolic stability

Biological Activity

2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its unique structure, which combines imidazole and pyridine rings, makes it a subject of interest in various biological studies. This article explores its biological activities, including antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1-phenylimidazo[1,5-a]pyridin-3-yl)ethanamine, and its molecular formula is C15H15N3C_{15}H_{15}N_{3}. The structure features a phenyl group attached to an imidazo[1,5-a]pyridine ring system, which contributes to its biological activity.

PropertyValue
Molecular Weight237.30 g/mol
CAS Number724438-59-9
Chemical StructureChemical Structure

Antibacterial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine family exhibit significant antibacterial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria:

  • Staphylococcus aureus
  • Escherichia coli

For example, certain derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies have reported that certain derivatives possess activity against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for these activities ranged from 0.0048 mg/mL to 0.078 mg/mL .

Research Findings

A detailed examination of the biological activity of this compound reveals promising therapeutic potential:

  • In vitro Studies : Various studies have focused on the compound's interaction with microbial strains. For instance, one study found that modifications in the phenyl ring significantly influenced antimicrobial potency .
  • Structure-Activity Relationship (SAR) : The relationship between the chemical structure and biological activity has been a focal point in research. It was observed that specific substitutions on the imidazo[1,5-a]pyridine core enhance antibacterial efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study 1 : A study investigated a series of imidazo[1,5-a]pyridine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications led to enhanced activity against resistant strains .
  • Case Study 2 : Another research effort focused on the antifungal activity of related compounds, demonstrating significant inhibition of fungal growth through specific structural alterations .

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